

# "5-Fluorothiazol-2-amine CAS number and molecular weight"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Fluorothiazol-2-amine

Cat. No.: B1311622

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## In-Depth Technical Guide: 5-Fluorothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Specifications

**5-Fluorothiazol-2-amine** is a fluorinated heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical information is summarized below.

Property	Value	Citation
CAS Number	64588-82-5	[1]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> FN <sub>2</sub> S	[1]
Molecular Weight	118.13 g/mol	[1]
IUPAC Name	5-fluoro-1,3-thiazol-2-amine	[1]

The hydrochloride salt of this compound is also commonly used in synthesis.

Property	Value	Citation
CAS Number	745053-64-9	[2][3]
Molecular Formula	C <sub>3</sub> H <sub>4</sub> ClFN <sub>2</sub> S	[2]
Molecular Weight	154.59 g/mol	[2]

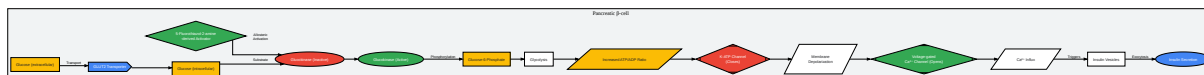
## Application in Drug Discovery: A Precursor to Glucokinase Activators

**5-Fluorothiazol-2-amine** is a key intermediate in the development of a class of therapeutic agents known as glucokinase activators. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily found in the liver and pancreatic  $\beta$ -cells.[4][5] In individuals with Type 2 Diabetes, the function of glucokinase can be impaired.[6] Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, inducing a conformational change that enhances its activity.[6][7] This increased activity promotes glucose uptake and metabolism in the liver and stimulates insulin secretion from the pancreas in a glucose-dependent manner, thereby helping to regulate blood glucose levels.[5][7]

The introduction of a fluorine atom at the 5-position of the thiazole ring is a strategic modification in the design of these activators. This fluorination can enhance metabolic stability and other pharmacokinetic properties of the final drug candidate.

## Glucokinase Activation Signaling Pathway

The activation of glucokinase by a small molecule activator initiates a cascade of events within pancreatic  $\beta$ -cells, leading to insulin secretion. The process is initiated by the entry of glucose into the cell.



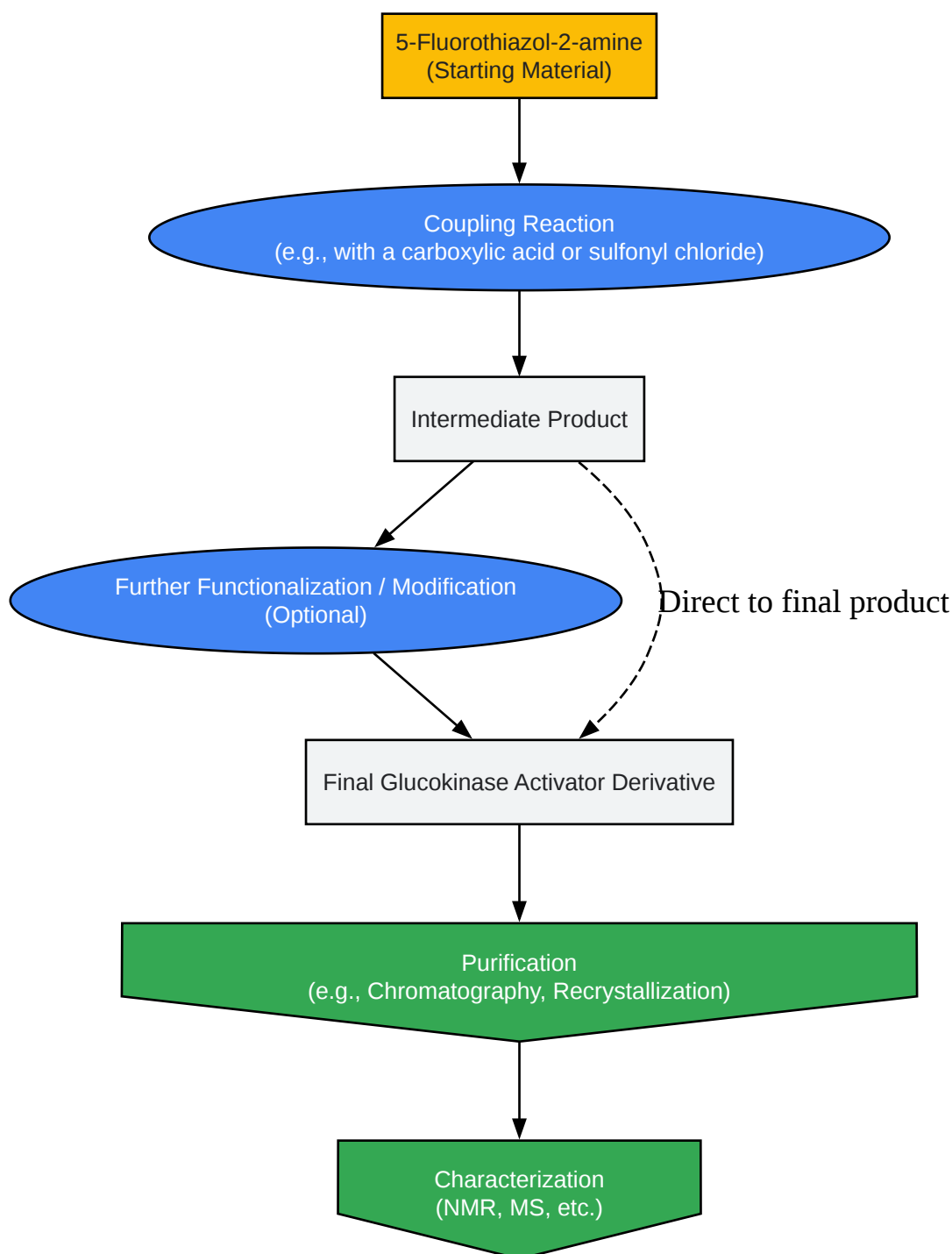
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Glucokinase activation pathway in pancreatic  $\beta$ -cells.

## Experimental Protocols

### Synthesis of 5-Fluorothiazol-2-amine Derivatives as Glucokinase Activators

The synthesis of glucokinase activators from **5-fluorothiazol-2-amine** typically involves a multi-step process. A generalized workflow is presented below, based on common synthetic routes for 2-aminothiazole derivatives.



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Generalized synthesis workflow for **5-fluorothiazol-2-amine** derivatives.

A more specific, though still representative, experimental protocol for a coupling reaction is as follows:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **5-fluorothiazol-2-amine** (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
- **Addition of Coupling Partner:** Add the desired carboxylic acid or sulfonyl chloride (1-1.2 equivalents) to the solution.
- **Addition of Coupling Reagents/Base:** For a carboxylic acid coupling, add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine). For a sulfonyl chloride, a base such as pyridine or triethylamine is typically used.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of sodium bicarbonate). Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired derivative.

## In Vitro Glucokinase Activity Assay

The activity of synthesized **5-fluorothiazol-2-amine** derivatives as glucokinase activators can be assessed using an in vitro enzymatic assay.<sup>[8][9][10]</sup> A common method is a coupled-enzyme assay that measures the production of glucose-6-phosphate (G6P).

**Principle:** Glucokinase phosphorylates glucose to G6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP<sup>+</sup> to NADPH. The increase in NADPH can be monitored by measuring the change in fluorescence or absorbance.

**Materials:**

- Recombinant human glucokinase

- Glucose-6-phosphate dehydrogenase (G6PDH)
- ATP
- NADP<sup>+</sup>
- D-Glucose
- Assay buffer (e.g., HEPES or Tris-HCl with MgCl<sub>2</sub>, KCl, and DTT)
- Test compounds (derivatives of **5-fluorothiazol-2-amine**) dissolved in DMSO
- 96-well microplates

#### Procedure:

- **Prepare Reagents:** Prepare stock solutions of all reagents in the assay buffer. Create a serial dilution of the test compounds.
- **Assay Reaction:** In each well of a microplate, add the assay buffer, G6PDH, NADP<sup>+</sup>, ATP, and the test compound at various concentrations.
- **Enzyme Addition:** Add glucokinase to each well to initiate the reaction.
- **Substrate Addition:** Add D-glucose to start the enzymatic cascade.
- **Measurement:** Immediately begin monitoring the increase in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a plate reader.<sup>[11]</sup>
- **Data Analysis:** Calculate the initial reaction rates from the linear portion of the kinetic curves. Plot the rates against the test compound concentrations to determine the EC<sub>50</sub> (half-maximal effective concentration) value for each compound.

## Conclusion

**5-Fluorothiazol-2-amine** is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel glucokinase activators for the potential treatment of

Type 2 Diabetes. The strategic incorporation of fluorine can lead to improved drug-like properties. The provided synthetic and assay protocols offer a foundational framework for researchers engaged in the discovery and development of new therapeutic agents based on this important scaffold.

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- To cite this document: BenchChem. ["5-Fluorothiazol-2-amine CAS number and molecular weight"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1311622#5-fluorothiazol-2-amine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1311622#5-fluorothiazol-2-amine-cas-number-and-molecular-weight)

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